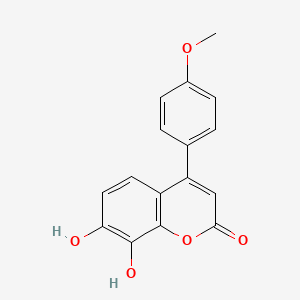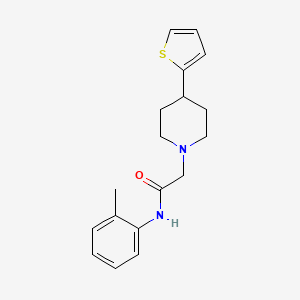
7,8-dihydroxy-4-(4-méthoxyphényl)-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 8, and a methoxyphenyl group at position 4 on the chromen-2-one scaffold. Coumarin derivatives are widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence
Mécanisme D'action
Target of Action
The primary target of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the RNA-binding protein PSF . PSF functions as an epigenetic modifier by interacting with long noncoding RNAs and the corepressor complex . It also promotes RNA splicing events to enhance oncogenic signals .
Mode of Action
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one interacts with PSF and inhibits its RNA-binding ability . This compound disrupts PSF complex formation, PSF-mediated RNA splicing, and the epigenetic pathway .
Biochemical Pathways
The compound affects the pathways associated with PSF. Exposure to the compound inhibits PSF target gene expression at the mRNA level . It reverses epigenetically repressed PSF downstream targets, such as cell-cycle inhibitors, at the transcriptional level .
Pharmacokinetics
The compound’s effectiveness at blocking psf rna-binding ability and suppressing treatment-resistant prostate and breast cancer cell proliferation suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in the suppression of treatment-resistant prostate and breast cancer cell proliferation . It enhances histone acetylation to induce the expression of apoptosis as well as cell-cycle inhibitors .
Action Environment
The compound has been shown to exhibit antitumor efficacy in a hormone therapy–resistant prostate cancer xenograft mouse model, suggesting its action may be influenced by the tumor microenvironment .
Analyse Biochimique
Biochemical Properties
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to disrupt CTBP1-AS-mediated p53 action, which could potentially inhibit the growth of castration-resistant tumors . It also has been shown to block the RNA-binding ability of the protein PSF, which can suppress the proliferation of treatment-resistant prostate and breast cancer cells .
Cellular Effects
The effects of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one on cells are quite significant. It has been found to reduce fasting blood glucose levels in mice, suggesting a potential role in metabolic regulation . Moreover, it has been shown to suppress the proliferation of treatment-resistant prostate and breast cancer cells by inhibiting the RNA-binding ability of PSF .
Molecular Mechanism
At the molecular level, 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exerts its effects through various mechanisms. It has been found to disrupt the interaction between CTBP1-AS and p53, thereby potentially inhibiting tumor growth . It also blocks the RNA-binding ability of PSF, leading to a decrease in prostate cancer cell viability .
Temporal Effects in Laboratory Settings
It has been shown to reduce fasting blood glucose levels in mice after a 29-day treatment .
Metabolic Pathways
Given its observed effects on fasting blood glucose levels, it may be involved in glucose metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include 4-methoxyphenol and a suitable β-ketoester. The reaction is typically carried out under acidic conditions, such as using sulfuric acid or trifluoroacetic acid as catalysts .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity
Uniqueness
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to disrupt RNA-protein interactions and modulate epigenetic pathways sets it apart from other coumarin derivatives .
Propriétés
IUPAC Name |
7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHBLKPFCNMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)



![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol](/img/structure/B2359930.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)
![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)
![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)


![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)

